molecular formula C15H14ClNO2 B12125233 4-Chloronaphthalen-1-yl pyrrolidine-1-carboxylate

4-Chloronaphthalen-1-yl pyrrolidine-1-carboxylate

Cat. No.: B12125233
M. Wt: 275.73 g/mol
InChI Key: WMIIXBMCOFTOFR-UHFFFAOYSA-N
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Description

4-Chloronaphthalen-1-yl pyrrolidine-1-carboxylate is a chemical compound that features a naphthalene ring substituted with a chlorine atom at the 4-position and a pyrrolidine-1-carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloronaphthalen-1-yl pyrrolidine-1-carboxylate typically involves the reaction of 4-chloronaphthalene with pyrrolidine-1-carboxylic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid (e.g., aluminum chloride) to facilitate the electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-Chloronaphthalen-1-yl pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.

    Substitution: The chlorine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloronaphthalen-1-yl pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Chloronaphthalen-1-yl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloronaphthalene: Lacks the pyrrolidine-1-carboxylate group but shares the naphthalene core with a chlorine substitution.

    Naphthalene-1-yl pyrrolidine-1-carboxylate: Similar structure but without the chlorine atom.

    Pyrrolidine-1-carboxylate derivatives: Various compounds with different substituents on the naphthalene ring.

Uniqueness

4-Chloronaphthalen-1-yl pyrrolidine-1-carboxylate is unique due to the combination of the chlorine-substituted naphthalene ring and the pyrrolidine-1-carboxylate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

(4-chloronaphthalen-1-yl) pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H14ClNO2/c16-13-7-8-14(12-6-2-1-5-11(12)13)19-15(18)17-9-3-4-10-17/h1-2,5-8H,3-4,9-10H2

InChI Key

WMIIXBMCOFTOFR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)OC2=CC=C(C3=CC=CC=C32)Cl

Origin of Product

United States

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